molecular formula C6H11N3O B1419784 1-(2-methoxyethyl)-1H-pyrazol-3-amine CAS No. 899899-20-8

1-(2-methoxyethyl)-1H-pyrazol-3-amine

Cat. No.: B1419784
CAS No.: 899899-20-8
M. Wt: 141.17 g/mol
InChI Key: CIZWSGSWDKEWQD-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-1H-pyrazol-3-amine is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methoxyethyl group attached to the nitrogen atom at the first position of the pyrazole ring and an amine group at the third position. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)-1H-pyrazol-3-amine can be synthesized through several synthetic routes. One common method involves the reaction of 3-amino-1H-pyrazole with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

1-(2-Methoxyethyl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, the compound may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

1-(2-Methoxyethyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-(2-Hydroxyethyl)-1H-pyrazol-3-amine: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group. This compound may exhibit different reactivity and biological activity.

    1-(2-Ethoxyethyl)-1H-pyrazol-3-amine: Contains an ethoxyethyl group, which may influence its solubility and interaction with biological targets.

    1-(2-Methoxyethyl)-1H-pyrazol-5-amine: The position of the amine group is different, which can affect the compound’s chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(2-Methoxyethyl)-1H-pyrazol-3-amine is an organic compound belonging to the pyrazole family, characterized by a methoxyethyl group and an amine functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C7H10N4O\text{C}_7\text{H}_{10}\text{N}_4\text{O}

The presence of the methoxyethyl group enhances its solubility and reactivity, making it a valuable scaffold in drug development.

The biological activity of this compound is attributed to its interaction with various molecular targets. It may function as a ligand for enzymes or receptors, modulating their activity. Specific pathways influenced by this compound include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, which can lead to reduced inflammation.
  • Receptor Binding : It may bind to specific receptors affecting cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits moderate antimicrobial properties. In studies evaluating its effectiveness against various bacterial strains, it showed significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various strains are summarized below:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus250
Escherichia coli250
Bacillus subtilis250
Candida albicans250

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. In vitro studies demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The IC50 values for these effects were found to be:

CytokineIC50 (nM)
TNF-α820
IL-6820

This suggests that the compound may be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including this compound. For instance:

  • Study on Antibacterial Activity : A series of pyrazole derivatives were synthesized and tested for antibacterial efficacy. Among them, this compound demonstrated promising results against multiple bacterial strains, indicating its potential as an antibiotic adjuvant .
  • Evaluation of Anti-inflammatory Effects : Research focusing on the anti-inflammatory properties highlighted that the compound effectively reduced inflammation in animal models, comparable to standard anti-inflammatory drugs .

Properties

IUPAC Name

1-(2-methoxyethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-10-5-4-9-3-2-6(7)8-9/h2-3H,4-5H2,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIZWSGSWDKEWQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701286438
Record name 1-(2-Methoxyethyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701286438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899899-20-8
Record name 1-(2-Methoxyethyl)-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=899899-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Methoxyethyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701286438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methoxyethyl)-1H-pyrazol-3-amine
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Synthesis routes and methods

Procedure details

3-Aminopyrazole (2 g, 23 mmol) were dissolved in 15 ml DMSO. Potassium hydroxide (3.8 g, 69 mmol) was added and the mixture was stirred at room temperature for 30 min. 2-Bromoethyl methyl ether (3.2 g, 23 mmol) was added and stirring was continued at room temperature overnight. The reaction mixture was poured into 100 ml brine and extracted three time with 100 ml ethyl acetate. The organic phases were pooled, dried with sodium sulfate and evaporated. The two regiosomers were separated by flash chromatography and the title compound was obtained as a brown oil (0.824 g, 25%), MS (ISP): m/e=142.1 (M+H+).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Yield
25%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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